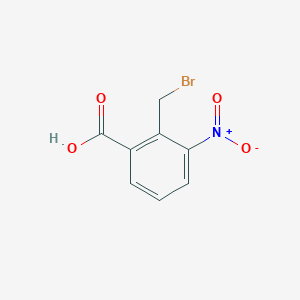
2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. One common route to obtain it is through the reaction of 2-chloro-6-methylphenyl isocyanate with an amino-thiazole derivative. The resulting product is then subjected to further purification and characterization .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Anticancer Activity
- Anticancer Applications : A study by Cai et al. (2016) demonstrated that derivatives of thiazole-5-carboxamide, closely related to 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, exhibit significant anticancer activity against various cell lines such as A-549, Bel7402, and HCT-8. This indicates potential applications in cancer treatment research (Cai et al., 2016).
Alternative Synthesis Routes
- Synthesis Techniques : Research by Shahinshavali et al. (2021) focuses on an alternative synthesis route for compounds structurally similar to 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, which can be beneficial for developing more efficient production methods in pharmaceutical research (Shahinshavali et al., 2021).
Methodology for Efficient Synthesis
- Efficient Synthesis Methods : Chen et al. (2009) developed a new method for synthesizing 2-amino-N-(-[(2-chloro-6methylphenyl)-thiazole-5-carboxamide, demonstrating its application in creating dasatinib, an anti-cancer drug. This highlights its role in streamlining drug production processes (Chen et al., 2009).
Novel Antitumor Drug Design
- Antitumor Drug Development : Liu et al. (2011) researched the synthesis of novel thiazole-5-carboxylic acid phenylamide derivatives, including 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, for potential use as antitumor drugs, showing its utility in medicinal chemistry (Liu et al., 2011).
Polymorphic System Characterization
- Polymorphism Studies : A study conducted by Hušák & Gabriel (2011) on the polymorphic system of N-(2-chloro-6methylphenyl)-2-[[6-(hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide, closely related to 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, involved characterization through X-ray diffraction and other techniques. This research is crucial in understanding the polymorphic properties of related compounds (Hušák & Gabriel, 2011).
Development of Novel Anticancer Agents
- Anticancer Agent Synthesis : The study by Gomha et al. (2017) on thiazole and thiadiazole derivatives, which include structures similar to 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, focused on their synthesis and evaluation as potent anticancer agents. This demonstrates the compound's potential in the development of new cancer treatments (Gomha et al., 2017).
Antimycobacterial Activity Research
- Antimycobacterial Activity : Research by Marvadi et al. (2020) on novel carboxamides, related structurally to 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, assessed their efficacy as antimycobacterial agents, showcasing the potential application in treating tuberculosis (Marvadi et al., 2020).
Anti-Inflammatory and Analgesic Activity
- Anti-Inflammatory and Analgesic Potential : A study by Can et al. (2021) synthesized carboxamides derived from the imidazo[2,1-b]thiazole skeleton, similar to 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, to investigate their anti-inflammatory and analgesic activities. This indicates the compound's relevance in pain management and inflammation research (Can et al., 2021).
properties
IUPAC Name |
2-chloro-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-6-3-2-4-7(12)9(6)15-10(16)8-5-14-11(13)17-8/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGDKYYGZOQMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467014 | |
| Record name | 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | |
CAS RN |
302964-11-0 | |
| Record name | 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-](/img/structure/B1600403.png)



![Silane, trimethyl[4-(trifluoromethyl)phenyl]-](/img/structure/B1600408.png)
